molecular formula C11H14OS B7996361 2-[(Cyclopropanemethoxy)methyl]thiophenol

2-[(Cyclopropanemethoxy)methyl]thiophenol

Cat. No.: B7996361
M. Wt: 194.30 g/mol
InChI Key: AFUYEFULYCSAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclopropanemethoxy)methyl]thiophenol is a compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a thiophene ring. Thiophenols are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a cyclopropane ring and a methoxy group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropanemethoxy)methyl]thiophenol can be achieved through several synthetic routes. One common method involves the reaction of thiophenol with a cyclopropanemethoxy methyl halide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Another approach involves the use of a cyclopropanemethoxy methyl Grignard reagent, which reacts with thiophenol to form the desired product. This reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient and high-purity production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropanemethoxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as bromine, nitric acid, and sulfuric acid are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiolate anions

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

2-[(Cyclopropanemethoxy)methyl]thiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropanemethoxy)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The compound’s unique structure allows it to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

2-[(Cyclopropanemethoxy)methyl]thiophenol can be compared with other thiophenol derivatives, such as:

    Thiophenol: Lacks the cyclopropane and methoxy groups, making it less sterically hindered and less versatile in chemical reactions.

    4-Methylthiophenol: Contains a methyl group instead of the cyclopropane and methoxy groups, resulting in different chemical and biological properties.

    2-Methoxythiophenol:

The presence of the cyclopropane and methoxy groups in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts.

Properties

IUPAC Name

2-(cyclopropylmethoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c13-11-4-2-1-3-10(11)8-12-7-9-5-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYEFULYCSAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.